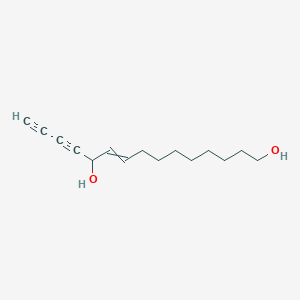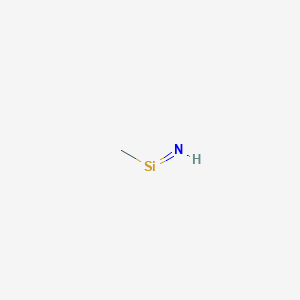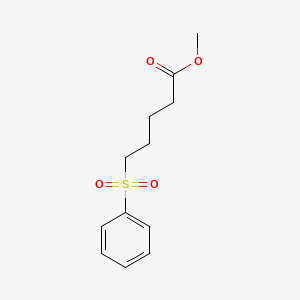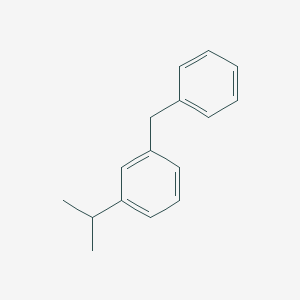![molecular formula C18H18O2S2 B14292812 Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- CAS No. 113881-70-2](/img/structure/B14292812.png)
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methylene group, a phenylsulfonyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- typically involves multiple steps. One common route includes the following steps:
Formation of the Benzene Ring: The benzene ring can be synthesized through various methods, including the decarboxylation of aromatic acids or the cyclization of aliphatic compounds.
Introduction of the Methylene Group: The methylene group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a methylene chloride in the presence of a Lewis acid catalyst.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonation reaction, where benzene reacts with sulfur trioxide or chlorosulfonic acid.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the intermediate compound with a thiol under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thioether linkage is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Bioconjugation: The thioether linkage can be used to attach biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure can be explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Polymer Production: The compound can be used to modify polymers, improving their performance in various applications.
Wirkmechanismus
The mechanism of action of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π stacking interactions, while the thioether linkage can form covalent bonds with nucleophiles. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Benzene: A simple aromatic compound with a similar benzene ring structure.
Phenylsulfonyl Benzene: Contains a phenylsulfonyl group attached to the benzene ring.
Thioether Benzene: Features a thioether linkage attached to the benzene ring.
Uniqueness: Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
113881-70-2 |
|---|---|
Molekularformel |
C18H18O2S2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)hexa-1,5-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18O2S2/c1-3-10-18(15(2)21-16-11-6-4-7-12-16)22(19,20)17-13-8-5-9-14-17/h3-9,11-14,18H,1-2,10H2 |
InChI-Schlüssel |
IDMLUASYGLYQSC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C(=C)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)



![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)

![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)

![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
